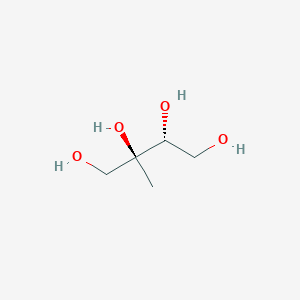

2-C-methyl-D-erythritol

Übersicht

Beschreibung

2-C-Methyl-D-erythritol is a metabolite of the non-mevalonate MEP pathway, generally found in prokaryotes . It serves as a precursor to isoprenoids as well as non-isoprenoids like vitamins . It is also known by the synonyms (2S,3R)-2-Methyl-1,2,3,4-tetrahydroxybutane and (2S,3R)-2-Methylbutane-1,2,3,4-tetrol .

Synthesis Analysis

The enzyme 2-C-methyl-D-erythritol-phosphate cytidylyltransferase (MCT) is a key enzyme in the MEP pathway of monoterpene synthesis, catalyzing the generation of 4-(5’-pyrophosphate cytidine)-2-C-methyl-D-erythritol from 2-C-methyl-D-erythritol-4-phosphate .Molecular Structure Analysis

The empirical formula of 2-C-Methyl-D-erythritol is C5H12O4 . Its molecular weight is 136.15 . The SMILES string representation is CC@(CO)C@HCO .Chemical Reactions Analysis

The MEP pathway in Escherichia coli encoding the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is active until the synthesis of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate .Physical And Chemical Properties Analysis

2-C-Methyl-D-erythritol is a clear, colorless, viscous liquid . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Microbial Terpenoid Production

Scientific Field

Microbiology and Bioengineering

Application Summary

2-C-methyl-D-erythritol is used in the methylerythritol phosphate (MEP) pathway for microbial terpenoid production . Terpenoids are of high interest as chemical building blocks and pharmaceuticals .

Methods of Application

The MEP pathway in Escherichia coli was analyzed by expressing a heterologous isoprene synthase gene (ispS). The expression of ispS led to the accumulation of isopentenyl pyrophosphate (IPP)/dimethylallyl pyrophosphate (DMAPP) and severely impaired bacterial growth .

Results

The coexpression of ispS and isopentenyl diphosphate isomerase (idi) restored normal growth and wild-type IPP/DMAPP levels . At higher dxs expression levels, the intracellular concentration of 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP) increased substantially .

Biosynthesis of Isoprenoids

Scientific Field

Biochemistry and Molecular Biology

Application Summary

2-C-methyl-D-erythritol-4-phosphate (MEP), the product of reductoisomerase IspC and first committed MEP pathway intermediate, is used to study the non-mevalonate MEP pathway for the biosynthesis of isoprenoids .

Methods of Application

The engineering of Escherichia coli genes encoding the MEP pathway into the genome of Saccharomyces cerevisiae was reported .

Results

The pathway is active until the synthesis of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate, but appears to lack functionality of the last two steps of the MEP pathway, catalyzed by the [4Fe–4S] iron sulfur cluster proteins encoded by ispG and ispH .

Immunomodulatory Properties

Scientific Field

Application Summary

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate (MEC) has been shown to have a strong immunomodulatory effect responsible for the survival of bacteria .

Methods of Application

The effect was shown on isolated macrophages and in experimental infections in mice .

Results

The study showed that MEC could potentially be used in the treatment of infectious diseases like typhoid and tularemia .

Vitamin Biosynthesis

Scientific Field

Application Summary

2-C-methyl-D-erythritol is a metabolite of the non-mevalonate MEP pathway, generally found in prokaryotes, as a precursor to isoprenoids as well as non-isoprenoids like vitamins .

Methods of Application

This pathway is not present in humans, making it of interest for the development of bacterium-specific drugs in the search for treatments of infectious diseases .

Results

The study of this pathway could lead to the development of new treatments for infectious diseases .

Isoprenoid Precursor Biosynthesis

Scientific Field

Application Summary

2-C-Methyl-D-erythritol 4-phosphate (MEP), the product of reductoisomerase IspC and first committed MEP pathway intermediate, is used to study the non-mevalonate MEP pathway for the biosynthesis of isoprenoids .

Methods of Application

The study involves the use of 2-C-Methyl-D-erythritol 4-phosphate (MEP) to understand the biosynthesis of isoprenoids .

Results

The research provides insights into the biosynthesis of isoprenoids .

Stress Regulation in Bacteria

Scientific Field

Application Summary

Methylerythritol cyclodiphosphate, the fifth intermediate of the MEP pathway, has been found to play diverse roles in regulation within the pathway as well as coordinating other biological processes by acting as a stress regulator in bacteria .

Methods of Application

The study involves the analysis of the role of methylerythritol cyclodiphosphate in the MEP pathway .

Results

The research indicates that methylerythritol cyclodiphosphate could potentially act as a stress regulator in bacteria .

Metabolic Regulation of MEP Pathway

Application Summary

The methylerythritol 4-phosphate (MEP) pathway is the recently discovered source of isoprenoid precursors in most bacteria, some eukaryotic parasites, and the plastids of plant cells . The genetic regulation of this pathway has been discussed but information about metabolic regulation is just now becoming available .

Methods of Application

The study covers metabolic regulation of the MEP pathway starting from the inputs of carbon, ATP, and reducing power . A number of different regulatory mechanisms involving intermediate metabolites and/or enzymes are discussed .

Results

Some recent data indicate that methylerythritol cyclodiphosphate, the fifth intermediate of this pathway, is a key metabolite . It has been found to play diverse roles in regulation within the pathway as well as coordinating other biological processes by acting as a stress regulator in bacteria and possibly a retrograde signal from plastids to nucleus in plants .

Microbial Terpenoid Production

Application Summary

Terpenoids are of high interest as chemical building blocks and pharmaceuticals . In microbes, terpenoids can be synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways .

Methods of Application

The study applied metabolic control analysis to the MEP pathway in Escherichia coli expressing a heterologous isoprene synthase gene (ispS) .

Safety And Hazards

Zukünftige Richtungen

The MEP pathway is of interest for the development of bacterium-specific drugs in the search for treatments of infectious diseases . The importance of Dxs, Idi, and IspG and metabolite export for metabolic engineering of the MEP pathway will facilitate further approaches for the microbial production of valuable isoprenoids .

Eigenschaften

IUPAC Name |

(2S,3R)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464635 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-C-methyl-D-erythritol | |

CAS RN |

58698-37-6 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

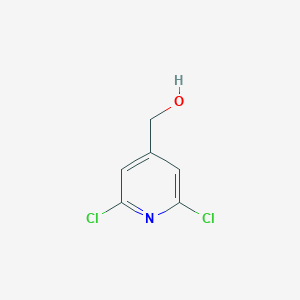

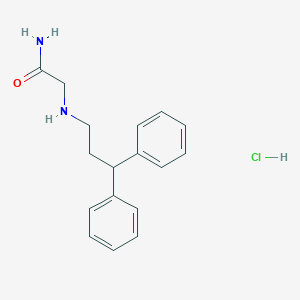

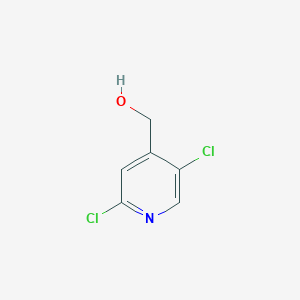

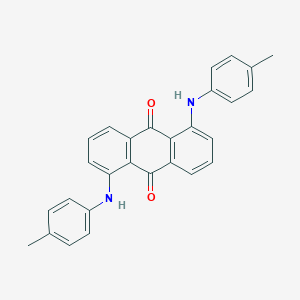

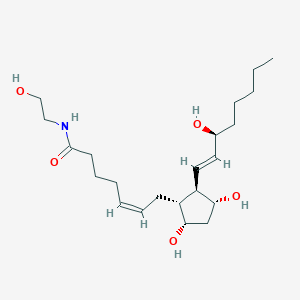

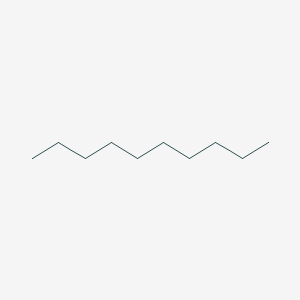

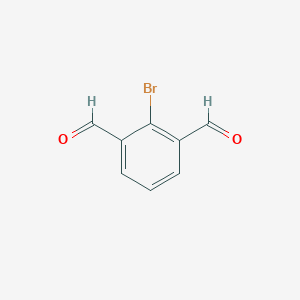

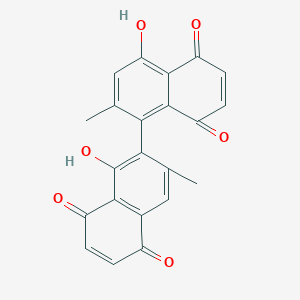

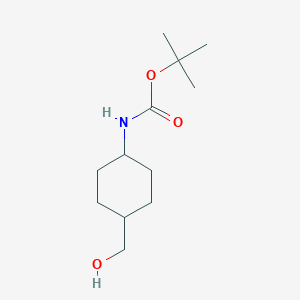

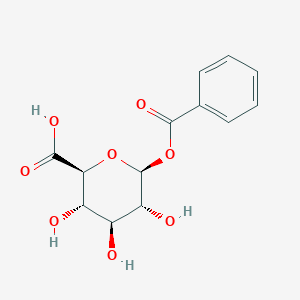

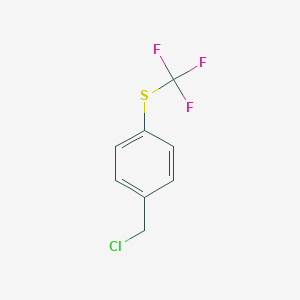

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)

![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)